7-Chloro-4-methoxyquinolin-8-amine

Descripción

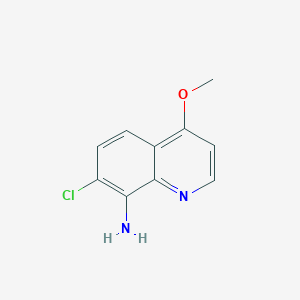

7-Chloro-4-methoxyquinolin-8-amine (CAS: 1394083-96-5) is a quinoline derivative characterized by a chloro substituent at position 7, a methoxy group at position 4, and an amine group at position 6. This compound is of interest in medicinal chemistry due to the quinoline scaffold's prevalence in antimalarial and anticancer agents .

Propiedades

Fórmula molecular |

C10H9ClN2O |

|---|---|

Peso molecular |

208.64 g/mol |

Nombre IUPAC |

7-chloro-4-methoxyquinolin-8-amine |

InChI |

InChI=1S/C10H9ClN2O/c1-14-8-4-5-13-10-6(8)2-3-7(11)9(10)12/h2-5H,12H2,1H3 |

Clave InChI |

NPJSYJVVPWPROX-UHFFFAOYSA-N |

SMILES canónico |

COC1=C2C=CC(=C(C2=NC=C1)N)Cl |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Substituent Position Isomer: 4-Chloro-6-methoxyquinolin-8-amine

A positional isomer, 4-Chloro-6-methoxyquinolin-8-amine (CAS: 266336-49-6), differs in the placement of the chloro and methoxy groups. Key comparisons include:

The isomer’s distinct substitution pattern likely impacts solubility, bioavailability, and target binding.

7-Chloroquinolin-4-amine Derivatives

describes N-substituted 7-chloroquinolin-4-amine derivatives (e.g., compounds 7a–7d), which share the 7-Cl and 4-NH₂ groups but lack the 8-NH₂ and 4-OCH₃ moieties. Key distinctions include:

- Synthetic Routes: These derivatives were synthesized via Buchwald-Hartwig amination using Pd catalysts (e.g., Pd(dba)₂, BINAP), achieving yields of 50–92% .

- Physical Properties : Melting points for 7a–7d range from 160–227°C, influenced by bulky adamantyl groups. The parent compound’s melting point is unspecified but could be lower due to reduced steric hindrance .

8-Methoxyquinazoline Derivatives

and highlight 8-methoxyquinazoline analogs (e.g., compound 13 and 18C), which replace the quinoline core with a quinazoline system. Comparative insights:

The quinazoline derivatives exhibit higher synthetic yields (e.g., 97.6% for compound 13) due to optimized coupling conditions (e.g., THF, K₂CO₃) . This suggests that the quinoline-quinazoline core difference significantly impacts reaction efficiency.

Piperazine-Modified 7-Chloroquinoline Amines

describes N-(2-(4-Benzhydrylpiperazin-1-yl)ethyl)-7-chloroquinolin-4-amine (4), which introduces a piperazine-ethyl chain at the 4-amine. Comparisons:

- Bioactivity: Piperazine moieties enhance solubility and receptor affinity in antimalarial compounds, implying that this compound’s 8-NH₂ group may limit such modifications .

Research Implications

- Synthetic Challenges: The 8-amine group in this compound may complicate regioselective synthesis compared to 4-amine derivatives.

- Bioactivity Gaps : While analogs like 8-methoxyquinazolines show promise in oncology, the target compound’s biological profile remains underexplored.

- Structural Optimization : Introducing solubilizing groups (e.g., morpholine in ’s analog) could enhance the parent compound’s drug-likeness .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.